3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester
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Overview
Description
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry This compound is known for its unique structural features, which include a benzyloxy group, a trifluoromethyl group, and a boronic acid pinacol ester moiety
Preparation Methods
The synthesis of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid. This can be achieved through the reaction of 3-(Benzyloxy)-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Esterification: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the pinacol ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar compounds to 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester include:
Phenylboronic acid pinacol ester: Lacks the benzyloxy and trifluoromethyl groups, resulting in different reactivity and applications.
3-(Methoxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior.
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester: Positional isomer with different reactivity due to the placement of substituents.
Properties
Molecular Formula |
C20H22BF3O3 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-10-15(20(22,23)24)11-17(12-16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
COOQWIBWEINKOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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